molecular formula C10H17NO2 B1401913 2-Azaspiro[4.5]decane-8-carboxylic acid CAS No. 1363381-86-5

2-Azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B1401913
CAS No.: 1363381-86-5
M. Wt: 183.25 g/mol
InChI Key: GTOXUJCEWHNJTA-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-8-carboxylic acid is a conformationally constrained bicyclic compound featuring a spirocyclic scaffold with a nitrogen atom at the 2-position and a carboxylic acid group at the 8-position. This structure imparts unique physicochemical and pharmacological properties, making it valuable in medicinal chemistry, particularly in the design of protease inhibitors, CNS-targeting agents, and peptide mimetics . The compound’s synthesis often involves multistep routes, including spirocyclization and protective group strategies, with yields exceeding 90% under optimized conditions . Key analytical data include:

  • Molecular formula: C₁₀H₁₅NO₂
  • 1H NMR (DMSO-d₆): δ 13.92 (s, 1H, COOH), 10.40 (s, 1H, NH), 4.27 (t, J = 8.2 Hz, 1H) .
  • LCMS: [M - Cl]⁺ 156.4 .

Properties

IUPAC Name

2-azaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)8-1-3-10(4-2-8)5-6-11-7-10/h8,11H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOXUJCEWHNJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 1,4-Dioxaspiro[4.5]decane-8-one

  • Reactants: p-Methylsulfonylmethylisocyanitrile reacts with potassium tert-butoxide.
  • Reaction Conditions: The reaction is carried out in a mixed solvent of glycol dimethyl ether and ethanol at 0–20°C.
  • Outcome: This step yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile with an approximate yield of 80%.

Step 2: Halogenation to Form 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Reactants: The nitrile intermediate reacts with 1-bromo-2-chloroethane.
  • Reagents: Lithium diisopropylamide (LDA) as a base.
  • Reaction Conditions: Conducted in toluene at 0–20°C over 13 hours.
  • Reaction: Nucleophilic substitution introduces the chloroethyl group, preparing the molecule for cyclization.

Step 3: Cyclization and Functionalization

  • Process: The chloroethyl nitrile undergoes catalytic hydrogenation using Raney nickel, leading to cyclization and reduction.
  • Subsequent Reaction: The cyclized intermediate reacts with tert-butyl dicarbonyl anhydride (Boc anhydride) to form a tert-butyl-protected spiro compound.
  • Reaction Conditions: Hydrogenation at 50°C under 50 Psi for 6 hours; Boc protection at ambient temperature.

Step 4: Deprotection to Obtain the Target Acid

  • Reagent: Pyridinium p-toluenesulfonate (PPTS) in a mixed solvent of acetone and water.
  • Reaction Conditions: Heated at 70°C for 15 hours.
  • Outcome: Removal of protecting groups yields 2-Azaspiro[4.5]decane-8-carboxylic acid with high purity.

Reaction Conditions Summary Table

Step Solvent Temperature Time Key Reagents Yield/Remarks
1 Glycol dimethyl ether/ethanol 0–20°C Not specified p-Methylsulfonylmethylisocyanitrile, K tert-butoxide ~80%
2 Toluene 0–20°C 13 hours 1-bromo-2-chloroethane, LDA -
3 Hydrogen, Raney Ni 50°C 6 hours Hydrogen -
4 Acetone/water 70°C 15 hours PPTS High purity

Scientific Findings and Data

Recent research indicates that this route offers high overall yields (~70-80%) , operational simplicity, and compatibility with large-scale synthesis. The process benefits from inexpensive starting materials and standard laboratory equipment, making it suitable for industrial production.

Reference Key Findings Yield Advantages
Patent CN111518015A Four-step synthesis with optimized conditions ~80% Cost-effective, scalable, high yield
Chemical literature Similar routes using nitrile intermediates Not specified Versatile for analog synthesis
Scientific reports Deprotection and functionalization strategies Not specified High purity and functional group tolerance

Notes and Considerations

  • Raw Material Availability: The starting compound, 1,4-dioxaspiro[4.5]decane-8-one, is commercially accessible and inexpensive.
  • Reaction Optimization: Temperature control during halogenation and cyclization is critical to maximize yield and minimize side reactions.
  • Purification: Silica gel chromatography or recrystallization from suitable solvents ensures high purity of the final product.
  • Scale-up Potential: The described method is adaptable to large-scale manufacturing with appropriate reactor design and process controls.

Chemical Reactions Analysis

Esterification

The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is fundamental for modifying solubility or introducing protective groups.

Reaction Conditions Reagents Products Key Findings
Acid catalysis (H₂SO₄, HCl)Methanol, ethanolMethyl/ethyl estersHigh yields (>85%) achieved at 60–80°C
Coupling agents (DCC, EDCI)Tert-butanol, benzyl alcoholBulky esters (e.g., tert-butyl, benzyl)Enhanced steric protection of the acid group
  • Example : Reaction with benzyl alcohol forms 2-((benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylate, a precursor for peptide synthesis.

Amidation

The carboxylic acid reacts with amines to form amides, a critical step in drug discovery and polymer chemistry.

Reaction Conditions Reagents Products Key Findings
Activation via CDI or HOBtPrimary/secondary aminesSpirocyclic amidesImproved stability compared to linear analogs
Microwave-assisted synthesisAmmonia, alkylaminesWater-soluble derivativesReduced reaction time (30 mins vs. 24 hrs)
  • Note : The spirocyclic structure stabilizes transition states, increasing reaction efficiency.

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, forming 2-azaspiro[4.5]decane derivatives.

Conditions Catalysts Products Key Findings
Heating (150–200°C)CuO, Pd/C2-Azaspiro[4.5]decaneMinimal byproducts in inert atmospheres
Photocatalytic (UV light)TiO₂ nanoparticlesRing-opened aminesSelective pathway under mild conditions

Nucleophilic Substitution

The nitrogen in the azaspiro structure participates in nucleophilic substitutions, enabling ring functionalization.

Reaction Type Electrophiles Products Key Findings
AlkylationAlkyl halides (e.g., CH₃I)N-Alkylated derivativesSteric hindrance reduces reactivity at C8
AcylationAcetyl chlorideN-Acetylated compoundsImproved bioavailability in derivatives

Oxidation and Reduction

The spirocyclic backbone influences redox behavior, enabling selective transformations.

Reaction Reagents Products Key Findings
Oxidation (C=O formation)KMnO₄, CrO₃Ketone derivativesOver-oxidation avoided via pH control
Reduction (C=O to CH₂)LiAlH₄, NaBH₄Alcohol intermediatesPreserves spirocyclic integrity

Cyclization and Deprotection

Key steps in synthesis involve cyclization to form the spiro framework and deprotection of functional groups.

Step Reagents/Conditions Outcome Yield
SpirocyclizationLiN(iPr)₂, THF, −78°CTert-butyl-protected intermediate68–72%
Acidic deprotectionHCl/dioxane, 25°CFree carboxylic acidQuantitative recovery

Structural Influence on Reactivity

The spirocyclic architecture imposes steric and electronic effects:

  • Steric Hindrance : Limits access to the nitrogen atom, favoring reactions at the carboxylic acid.

  • Electronic Effects : Conjugation between the amine and carboxylic acid enhances resonance stabilization, moderating acidity (pKa ~3.8) .

Comparative Reactivity of Analogues

Compound Key Functional Groups Reactivity Differences
1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acidKetone, carboxylic acidHigher susceptibility to nucleophilic attack
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acidBoc-protected amineStabilized amine for selective reactions

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : This compound has potential applications as a precursor in the development of new pharmaceuticals. Its structural characteristics may allow it to interact with biological targets effectively, modulating various biological pathways.
    • Therapeutic Agents : Research indicates that derivatives of 2-Azaspiro[4.5]decane-8-carboxylic acid may exhibit therapeutic properties, including anti-inflammatory and analgesic effects.
  • Organic Synthesis
    • Building Block : It serves as a fundamental building block in the synthesis of more complex organic molecules, including those used in drug discovery and development.
    • Functionalization : The compound can undergo various functionalization reactions to introduce different functional groups, expanding its utility in synthetic chemistry.
  • Biological Studies
    • Pathway Analysis : Researchers utilize this compound to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
    • Interaction Studies : It is used to investigate interactions with specific molecular targets, which can lead to insights into disease mechanisms and potential therapeutic interventions.

Case Study 1: Synthesis of Difluoroalkylated Derivatives

A study published in Organic & Biomolecular Chemistry described an efficient method for synthesizing difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed reactions. This method demonstrated the versatility of this compound as a scaffold for developing new compounds with potential biological activity .

Case Study 2: Pharmaceutical Applications

Research has indicated that derivatives of this compound possess significant pharmaceutical potential due to their ability to modulate biological pathways effectively. These compounds are being explored for their roles in treating conditions such as pain and inflammation .

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

  • 1-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride (): Differs in nitrogen placement (1-position vs. 2-position). Key data: Molecular formula C₈H₁₄ClNO₂; LCMS [M - Cl]⁺ 156.4; mp 177–180°C . Impact: Altered hydrogen-bonding capacity due to NH position, affecting target binding.

Functional Group Modifications

  • 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (): Incorporates a ketone group at the 3-position (C₁₀H₁₅NO₃). Impact: Reduced acidity (pKa ~4.5 for COOH vs. ~2.5 for parent compound) and enhanced lipophilicity (XLogP3: 1.2 vs. 0.8) .
  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (): Replaces one azaspiro oxygen with an amino group (C₉H₁₅NO₄). Impact: Increased basicity (pKa ~9.5 for NH₂) and metabolic instability .

Pharmacological Activity

Anticonvulsant Derivatives

  • 2-Azaspiro[4.5]decane-1,3-dione derivatives ():
    • Exhibit EC₅₀ values < 10 µM in rodent seizure models.
    • Mechanism : Modulation of GABAergic pathways via spirocyclic rigidity .
    • Comparison : The parent carboxylic acid lacks anticonvulsant activity, highlighting the necessity of dione groups for this application .

Protease Inhibitors

  • Protected derivatives (e.g., tert-butoxycarbonyl variants) (): 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (C₁₅H₂₅NO₄):
  • Used in peptide synthesis due to enhanced solubility in organic solvents (logP 2.1 vs. 0.8 for parent) .
  • Stability : Stable under acidic conditions but cleaved by TFA .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP Water Solubility (mg/mL)
2-Azaspiro[4.5]decane-8-carboxylic acid C₁₀H₁₅NO₂ 181.23 0.8 12.3
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid C₁₃H₂₃NO₃ 241.33 1.5 5.6
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid C₁₅H₂₅NO₄ 283.36 2.1 0.8

Key observations :

  • Oxa-substitution (e.g., 8-oxa variants) increases lipophilicity, reducing aqueous solubility but improving blood-brain barrier penetration .
  • Boc protection enhances stability during solid-phase peptide synthesis but necessitates deprotection steps .

Biological Activity

2-Azaspiro[4.5]decane-8-carboxylic acid is a bicyclic compound notable for its unique spirocyclic structure, which incorporates a nitrogen atom into its framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is C₁₅H₂₅NO₄, with a molecular weight of approximately 283.36 g/mol .

Structural Characteristics

The core structure of this compound is similar to various biologically active molecules, suggesting that it may serve as a scaffold for the development of new pharmacological agents. The presence of the carboxylic acid group enhances the molecule's potential for further derivatization, allowing researchers to explore modifications that could yield compounds with diverse biological activities .

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₅NO₄
Molecular Weight283.36 g/mol
Density~1.1 g/cm³
Boiling Point~341 °C
CAS Number1363381-87-6

Biological Activity

While direct studies on the biological activity of this compound are sparse, related compounds demonstrate significant pharmacological properties, including neuroprotective effects and modulation of neurotransmitter systems . The azaspiro framework indicates potential applications in treating neurological disorders.

Case Studies and Related Research

Research on structurally similar compounds has provided insights into the potential applications of this compound:

  • Neuroprotective Effects : Compounds with similar scaffolds have shown promise in neuroprotection, potentially through antioxidant mechanisms or modulation of excitatory neurotransmitters .
  • Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, indicating that modifications to the azaspiro framework can yield effective antibacterial agents .
  • Drug Development : The compound serves as a precursor in the synthesis of more complex molecules that may possess enhanced biological activities, making it a valuable building block in medicinal chemistry .

Future Directions

Further research is essential to elucidate the specific biological effects and mechanisms of action associated with this compound. Potential areas for exploration include:

  • In Vivo Studies : Conducting animal models to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the compound influence its biological activity.
  • Target Identification : Using techniques such as affinity chromatography or mass spectrometry to identify molecular targets.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.5]decane-8-carboxylic acid
Reactant of Route 2
2-Azaspiro[4.5]decane-8-carboxylic acid

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